2-(Hexyloxy)ethyl 2-hydroxypropanoate
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Overview
Description
2-(Hexyloxy)ethyl 2-hydroxypropanoate is a chemical compound with the molecular formula C11H22O4 and a molecular weight of 218.296 g/mol . It is known for its unique structure, which includes a hexyloxy group and a hydroxypropanoate moiety. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hexyloxy)ethyl 2-hydroxypropanoate typically involves the esterification of 2-hydroxypropanoic acid with 2-(hexyloxy)ethanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Hexyloxy)ethyl 2-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The hexyloxy group can be substituted with other alkoxy groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve the use of alkyl halides and a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 2-(Hexyloxy)ethyl 2-oxopropanoate.
Reduction: Formation of 2-(Hexyloxy)ethyl 2-hydroxypropanol.
Substitution: Formation of various alkoxy-substituted derivatives.
Scientific Research Applications
2-(Hexyloxy)ethyl 2-hydroxypropanoate has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the formulation of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Hexyloxy)ethyl 2-hydroxypropanoate involves its interaction with specific molecular targets and pathways. The hydroxy and ester groups in the compound can participate in hydrogen bonding and other non-covalent interactions with biological molecules, influencing their structure and function. These interactions can modulate various biochemical pathways, leading to the observed effects .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxypropanoic acid: A simpler analog with similar functional groups but lacking the hexyloxy moiety.
2-(Hexyloxy)ethanol: Shares the hexyloxy group but lacks the ester and hydroxypropanoate functionalities.
Ethyl 2-hydroxypropanoate: Similar ester structure but with an ethyl group instead of the hexyloxy group.
Uniqueness
2-(Hexyloxy)ethyl 2-hydroxypropanoate is unique due to the presence of both the hexyloxy and hydroxypropanoate groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
6283-87-0 |
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Molecular Formula |
C11H22O4 |
Molecular Weight |
218.29 g/mol |
IUPAC Name |
2-hexoxyethyl 2-hydroxypropanoate |
InChI |
InChI=1S/C11H22O4/c1-3-4-5-6-7-14-8-9-15-11(13)10(2)12/h10,12H,3-9H2,1-2H3 |
InChI Key |
GMAUZOLSDRHJCU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOCCOC(=O)C(C)O |
Origin of Product |
United States |
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